molecular formula C15H17N3O3 B2565504 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 2034400-07-0

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B2565504
CAS No.: 2034400-07-0
M. Wt: 287.319
InChI Key: VBARCMMTRNHSLC-UHFFFAOYSA-N
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Description

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research, characterized by its fused pyrazolo[1,5-a]pyrazine heterobicyclic core. The dihydropyrazolo[1,5-a]pyrazine scaffold is a privileged structure in the development of biologically active molecules, with documented importance in the inhibition of cysteine proteases . The core structure's versatility allows for extensive functionalization, making it a valuable template for constructing targeted libraries for high-throughput screening and lead optimization campaigns. The specific molecular architecture of this compound, featuring a 2-methoxyphenoxy group linked via an ethanone bridge, suggests potential for diverse non-covalent interactions with biological targets, including hydrogen bonding and pi-stacking. Researchers can leverage this compound as a key intermediate or precursor for synthesizing more complex polycyclic structures. It is ideally suited for investigations in chemical biology, including target identification, mechanism-of-action studies, and the exploration of structure-activity relationships (SAR). This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-13-4-2-3-5-14(13)21-11-15(19)17-8-9-18-12(10-17)6-7-16-18/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBARCMMTRNHSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone typically involves multi-step organic reactions. One common route includes the formation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the ethanone and methoxyphenoxy groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that contributes to its biological activity. Its molecular formula is C13H14N4O3C_{13}H_{14}N_4O_3, and it possesses unique functional groups that enhance its interaction with biological targets. Understanding these properties is crucial for exploring its applications.

Pharmacological Applications

  • Antiviral Activity :
    Recent studies have shown that derivatives of dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant antiviral properties. For instance, the compound has been tested as a potential drug lead against alphavirus infections, demonstrating rapid clearance in vivo but promising pharmacokinetic profiles for further development .
  • Cysteine Protease Inhibition :
    The compound has been identified as a potential inhibitor of cysteine proteases, which are critical in various viral replication processes. The synthesis of analogs with substituents that favor equilibrium with acyclic vinyl sulfones suggests a new prodrug strategy for covalent inhibition of these proteases .
  • Antitumor Activity :
    Compounds related to the dihydropyrazolo framework have shown promise as anti-tumor agents. They inhibit thymidine phosphorylase, an enzyme involved in tumor growth and metastasis. This inhibition can suppress tumor proliferation, making these compounds valuable in cancer therapy .

Biochemical Mechanisms

Understanding the biochemical mechanisms through which 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone exerts its effects is critical for its application:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit specific enzymes involved in viral replication and tumor growth is a focal point of research. Its binding affinity and specificity towards target enzymes are being studied to optimize efficacy .
  • Modulation of Receptor Activity : Some derivatives have been identified as negative allosteric modulators of metabotropic glutamate receptor 2 (mGluR2), indicating potential applications in treating neurological disorders .

Case Studies and Research Findings

StudyApplicationFindings
AntiviralDemonstrated rapid clearance in vivo; potential as a drug lead against alphavirus infections.
AntitumorInhibits thymidine phosphorylase, suppressing tumor growth; various analogs exhibit different inhibitory activities.
NeurologicalIdentified as a negative allosteric modulator of mGluR2; potential implications for treating psychosis and other CNS disorders.

Mechanism of Action

The mechanism of action of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Compounds and Their Substituents

Compound Core Structure Substituents Target/Activity
Target Compound Dihydropyrazolo[1,5-a]pyrazine 2-Methoxyphenoxy ethanone Not explicitly reported (inferred PAM)
VU0462807 () Dihydropyrazolo[1,5-a]pyrimidinone Phenoxymethyl ethanone mGlu5 PAM; efficacy in AHL rat models
BIO-2007817 () Dihydropyrazolo[1,5-a]pyrazine Tetrahydroquinoline-carbonyl phenyl, methylpyrazole Parkin E3 ligase PAM
w7 () Dihydropyrazolo[1,5-a]pyrazine 4-(Pyrimidine-2,4-diamine)phenyl Kinase inhibitor (implied)

Key Observations:

Electron-Donating Groups: The 2-methoxyphenoxy group in the target compound introduces electron-rich aromaticity, contrasting with VU0462807’s simpler phenoxymethyl group. This may enhance π-π stacking but reduce solubility compared to more polar analogs like w7 .

Chirality Effects: BIO-2007817 and BIO-2007818 () demonstrate stereospecific activity, with (R,R)-configuration showing superior potency.

Heterocyclic Additions : Compounds like BIO-1984542 () incorporate triazole or pyrazole rings, improving metabolic stability via reduced CYP450 interactions compared to the target’s methoxyaryl group .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (µM) Half-Life (in vivo)
Target Compound 327.34 2.8 ~50 (aqueous) Not reported
VU0462807 () 313.35 2.5 >100 4–6 hours
BIO-2007817 () 530.60 4.2 <10 >12 hours
2-(Thiophen-2-yl) analog () 244.32 2.1 ~150 Not reported

Analysis:

  • Solubility: The target compound’s methoxyphenoxy group increases hydrophobicity (logP ~2.8) compared to thiophene-containing analogs (logP ~2.1) . This may limit bioavailability relative to VU0462807, which achieves higher solubility via a pyrimidinone core .
  • Metabolic Stability: Bulky substituents in BIO-2007817 (tetrahydroquinoline) extend half-life but reduce solubility, illustrating a trade-off between lipophilicity and clearance .

Biological Activity

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazolo[1,5-a]pyrazine core linked to a methoxyphenoxy group. Its molecular formula is C15H14N4O3C_{15}H_{14}N_4O_3, with a molecular weight of approximately 298.30 g/mol. The presence of the dihydropyrazolo structure suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit significant biological activities primarily through the following mechanisms:

  • Inhibition of Kinases : The compound has been studied for its potential as an inhibitor of receptor-interacting protein kinase 1 (RIP1), which is involved in cellular processes such as inflammation and apoptosis. Inhibition of RIP1 may provide therapeutic benefits in conditions like cancer and neurodegenerative diseases .
  • Modulation of Neurotransmitter Systems : Similar pyrazole derivatives have shown promise in modulating neurotransmitter systems, potentially affecting central nervous system (CNS) activity. This includes interactions with glutamate receptors and other neurotransmitter pathways .

Pharmacological Activities

The biological activities attributed to this compound include:

  • Anticancer Activity : Studies have indicated that pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Anti-inflammatory Effects : The inhibition of kinases involved in inflammatory pathways suggests that this compound could be effective in treating inflammatory diseases .
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through modulation of oxidative stress and inflammation in neural tissues .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Liu et al., 2011Demonstrated that pyrazolo derivatives can inhibit RIP1 kinase, which may lead to reduced inflammation and apoptosis in cancer cells.
Kumar et al., 2011Reported on the anticancer properties of similar compounds, showing significant cytotoxic effects against various cancer cell lines.
Guerrini et al., 2010Highlighted the neuropharmacological potential of pyrazole derivatives, suggesting their use in treating neurological disorders.

Q & A

Q. What synthetic methodologies are effective for preparing 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone?

Methodological Answer: The compound can be synthesized via cyclocondensation or multi-step coupling reactions. A common approach involves:

  • Reagents and Conditions :
    • Step 1 : Reacting a pyrazole precursor (e.g., ethyl-3-(4-chlorophenyl)-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate) with a substituted phenethylamine (e.g., 2-(3,4-dimethoxyphenyl)ethylamine) in acetonitrile under reflux (3–6 hours) .
    • Step 2 : Purification via silica gel chromatography using ethyl acetate as an eluent, yielding ~57% .
  • Alternative Routes : Use of coupling reagents like HATU with DIPEA in DMF for amide bond formation, followed by HPLC purification (52–98% yields) .

Key Considerations : Optimize reaction time and solvent polarity to minimize byproducts.

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural characterization involves:

  • X-ray Crystallography : Resolve bond lengths, dihedral angles, and conformation (e.g., triclinic crystal system with P1P1 space group, α=81.156\alpha = 81.156^\circ, β=77.150\beta = 77.150^\circ) .
  • Spectroscopy :
    • NMR : Confirm substituent positions via 1H^1H and 13C^{13}C chemical shifts (e.g., δ 10.46 ppm for NH protons) .
    • Mass Spectrometry (MS) : Validate molecular weight (e.g., APCI-MS: m/z = 564 [M+H]+^+) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 52.95% calculated vs. 52.97% observed) .

Q. What are the key intermediates in synthesizing this compound?

Methodological Answer: Critical intermediates include:

  • Pyrazole Core : Ethyl-3-(4-chlorophenyl)-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate .
  • Phenoxyethyl Precursors : 2-(2-Methoxyphenoxy)acetic acid derivatives for coupling .
  • Bicyclic Amines : 6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl intermediates synthesized via hydrazine cyclization .

Advanced Research Questions

Q. How can researchers optimize the physicochemical properties of this compound for enhanced bioavailability?

Methodological Answer: Strategies include:

  • Exocyclic Amide Transposition : Modify the acyl group position to improve solubility (e.g., replacing phenyl with morpholino groups increased aqueous solubility by 3-fold) .
  • Substituent Engineering : Introduce polar groups (e.g., methoxy or fluorine) to reduce logP while maintaining potency .
  • Prodrug Design : Use tert-butyloxycarbonyl (Boc) or silyl-protected intermediates for controlled release .

Case Study : In mGlu5 PAM optimization, transposing the amide from the pyrimidinone to pyrazine core improved metabolic stability (t1/2_{1/2} increased from 1.2 to 4.7 hours in rats) .

Q. How can contradictory biological activity data across assays be resolved?

Methodological Answer:

  • Orthogonal Assays : Cross-validate using electrophysiology (e.g., patch-clamp for ion channel targets) and biochemical assays (e.g., FRET for receptor modulation) .
  • Dose-Response Analysis : Test activity at multiple concentrations to rule out assay-specific artifacts (e.g., IC50_{50} shifts due to solvent interference) .
  • Structural Confirmation : Re-characterize batches via NMR/X-ray to ensure compound integrity .

Example : Pyrazolo[1,5-a]pyrimidines showed inconsistent anthelmintic activity due to oxidation byproducts; HPLC monitoring resolved discrepancies .

Q. What in silico strategies predict biological targets and binding modes?

Methodological Answer:

  • Molecular Docking : Use tools like AutoDock Vina to model interactions with receptors (e.g., mGlu5 or Parkin E3 ligase) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the pyrazine core) for target engagement .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates .

Case Study : Docking of BIO-1984542 into Parkin’s ubiquitin-like domain revealed key hydrophobic interactions with Tyr 296 and Ser 293 .

Q. How to design derivatives for selective receptor modulation?

Methodological Answer:

  • SAR Studies : Systematically vary substituents (e.g., 2-methoxyphenoxy vs. 3,4-dichlorobenzyl) and measure activity shifts .
  • Selectivity Screening : Test against off-target receptors (e.g., hERG for cardiotoxicity) using radioligand binding assays .
  • Crystallographic Guidance : Use X-ray data to avoid steric clashes (e.g., bulkier groups at C7 reduce MGLUR2 affinity) .

Example : Adding a 3-methyltriazole group to the pyrazine core enhanced mGlu5 selectivity (>100-fold over mGlu1) .

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